molecular formula C23H20Cl2N4OS B2640410 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1242974-77-1

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2640410
CAS No.: 1242974-77-1
M. Wt: 471.4
InChI Key: IJRHATWMDKLBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1242974-77-12) is a thieno[3,2-d]pyrimidin-4-one derivative featuring a piperazine ring substituted with a 5-chloro-2-methylphenyl group at position 4 and a 2-chlorophenyl group at position 7 of the thienopyrimidine core. Its molecular weight is 450.99 g/mol, with a purity of 95% in available commercial batches .

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4OS/c1-14-6-7-15(24)12-19(14)28-8-10-29(11-9-28)23-26-20-17(13-31-21(20)22(30)27-23)16-4-2-3-5-18(16)25/h2-7,12-13H,8-11H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRHATWMDKLBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorophenyl and methylphenyl groups. These reactions often require the use of halogenating agents such as thionyl chloride or phosphorus oxychloride.

    Piperazine Derivatization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus oxychloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring and Aromatic Groups

The pharmacological and physicochemical properties of thienopyrimidin-4-one derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physicochemical Comparisons
Compound (CAS) Substituents (Piperazine Position 4 / Thienopyrimidine Position 7) Molecular Weight (g/mol) Purity (%) Key Features
1242974-77-12 (Target) 5-chloro-2-methylphenyl / 2-chlorophenyl 450.99 95 High lipophilicity; environmental toxicity concerns
1243025-61-7 () 2-chlorophenyl / 2-methylphenyl 436.96 Reduced steric bulk compared to target; potential improved bioavailability
1242883-94-8 () 3-chlorophenyl / 3-methylphenyl 436.96 Meta-substitution may alter receptor binding kinetics
1226429-03-3 () Benzyl / 4-chlorophenyl 437.00 Increased rigidity due to benzyl group; possible CNS activity
1226457-63-1 () Phenyl / phenyl 388.49 Simplified structure; lower molecular weight
1219901-87-7 () 2-fluorophenyl / 3,4-dichlorophenyl 475.38 Enhanced halogen content; higher environmental persistence

Pharmacological and Toxicological Profiles

  • Environmental toxicity (H411) is notable .
  • Analog-Specific Trends :
    • Halogenated Derivatives : Higher molecular weight and lipophilicity (e.g., 1219901-87-7) correlate with prolonged metabolic half-lives but increased bioaccumulation risks .
    • Benzyl-Substituted Analogs (e.g., 1226429-03-3): Enhanced blood-brain barrier penetration due to aromatic hydrophobicity .

Commercial Availability and Regulatory Status

  • The target compound is listed as discontinued in some catalogs (), while analogs like 1243025-61-7 and 1242883-94-8 remain available from suppliers in China, India, and Germany .
  • Regulatory classifications vary: halogenated derivatives often require stringent handling protocols (e.g., GHS hazard statements in ), whereas non-halogenated versions may lack specific hazard labels .

Biological Activity

The compound 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19Cl2N4SC_{20}H_{19}Cl_2N_4S, with a molecular weight of approximately 408.36 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with piperazine and chlorophenyl groups, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Research has indicated that thieno[3,2-d]pyrimidine derivatives often exhibit inhibitory effects on several kinases involved in cancer progression. For instance, compounds with similar structures have shown activity against tyrosine kinases and other signaling pathways crucial for tumor growth and metastasis .
  • Neuropharmacological Effects : The piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Compounds with similar piperazine structures have been explored for their anxiolytic and antidepressant properties .
  • Anticancer Activity : Preliminary studies demonstrate that derivatives of thieno[3,2-d]pyrimidines may possess cytotoxic effects against various cancer cell lines. For example, compounds in this class have been evaluated against colon cancer (HT-29) and lung cancer (A549) cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on HT-29 and A549 cell lines
Kinase InhibitionInhibitory action on tyrosine kinases
NeuropharmacologicalPotential modulation of serotonin receptors

Case Study 1: Anticancer Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The compound was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Neuropharmacological Assessment

In another study focusing on the neuropharmacological profile of similar compounds, researchers observed that certain derivatives exhibited promising anxiolytic effects in preclinical models. This suggests that the compound may influence serotonin pathways, warranting further investigation into its therapeutic applications in mental health disorders .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagents/CatalystsSolventTemp (°C)Yield (%)
1CuI, K2CO3DMF8072
2Pd/C, H2EtOH2568
3p-TsOH (cat.)Toluene11085

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on spectroscopic and computational methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine N-CH2 at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated 483.0921, observed 483.0918) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; unit cell parameters (e.g., monoclinic, space group P2₁/c) .

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityAssignment
Thieno C-H6.9SingletThiophene
Piperazine CH23.7TripletN-CH2
Cl-C6H47.4DoubletAromatic

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Kinase or phosphodiesterase assays (IC50 determination via fluorescence polarization) .
  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50 calculation) .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:
Systematic modifications guided by computational and experimental

  • Substituent Variation : Replace chloro groups with -CF3 or -OCH3 to assess electronic effects on receptor binding .
  • Piperazine Modifications : Compare 4-(5-chloro-2-methylphenyl) vs. 4-(3-methoxyphenyl) for steric effects .
  • Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., PDE4B) .

Advanced: How to analyze enzyme-ligand interactions and binding kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (ka/kd) at varying concentrations .
  • Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding .
  • Competitive Assays : Use fluorescent probes (e.g., ANS displacement) to estimate Kd .

Q. Table 3: Binding Data for PDE4B Inhibition

CompoundIC50 (nM)Kd (µM)ΔG (kcal/mol)
Target12.30.45-9.8
Control45.61.2-7.3

Advanced: How to resolve contradictions in spectral data or bioactivity results?

Methodological Answer:

  • Cross-Validation : Repeat NMR/MS with deuterated solvents and internal standards .
  • Crystallographic Analysis : Resolve ambiguous NOEs or coupling constants via X-ray .
  • Dose-Response Curves : Replicate bioassays with purity-verified batches (HPLC >98%) .

Q. Example Workflow :

Identify conflicting NMR peaks (e.g., overlapping aromatic signals).

Perform 2D-COSY and HSQC to assign protons/carbons .

Compare with computational predictions (Gaussian 16, DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.